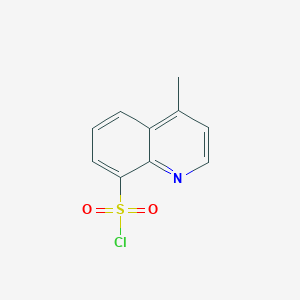

4-Methylquinoline-8-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylquinoline-8-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S/c1-7-5-6-12-10-8(7)3-2-4-9(10)15(11,13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLMPTIQXJBKZAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201287524 | |

| Record name | 4-Methyl-8-quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13982-84-8 | |

| Record name | 4-Methyl-8-quinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13982-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-8-quinolinesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201287524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Pathways of 4 Methylquinoline 8 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group is highly electrophilic, making it a prime target for nucleophilic attack. This allows for the straightforward synthesis of various sulfur-containing derivatives. The general mechanism for these transformations involves nucleophilic attack on the sulfur atom, leading to a trigonal bipyramidal intermediate, followed by the expulsion of the chloride ion as a leaving group. youtube.comyoutube.com

One of the most common derivatization pathways for sulfonyl chlorides is their reaction with primary or secondary amines to yield sulfonamides. For analogous compounds like quinoline-8-sulfonyl chloride, reactions with various amines, such as propargylamine (B41283) or N-methylpropargylamine, proceed efficiently in the presence of a base like triethylamine (B128534) in a solvent such as chloroform. nih.gov The base is required to neutralize the hydrogen chloride (HCl) generated during the reaction. This methodology can be applied to 4-methylquinoline-8-sulfonyl chloride to synthesize a library of N-substituted 4-methylquinoline-8-sulfonamides. The reaction is generally robust and accommodates a wide range of amine substrates, from simple alkylamines to more complex aniline (B41778) derivatives. nih.gov Electron-withdrawing groups on the parent arenesulfonyl chloride tend to increase the reaction rate, while electron-donating groups slow it down. nih.gov

In a similar fashion to sulfonamide formation, this compound can react with alcohols to produce sulfonate esters. This reaction, often referred to as sulfonylation, typically employs a weak base like pyridine (B92270). youtube.comyoutube.com The alcohol's oxygen atom acts as the nucleophile, attacking the electrophilic sulfur and displacing the chloride. youtube.comyoutube.com The pyridine serves both as a catalyst and to scavenge the generated HCl. youtube.com This conversion is a crucial synthetic strategy as it transforms a poor leaving group (the hydroxyl group of an alcohol) into a very good leaving group (a sulfonate ester), facilitating subsequent substitution or elimination reactions. youtube.comlibretexts.org The reaction with this compound would yield the corresponding 4-methylquinoline-8-sulfonate esters, which are valuable intermediates in organic synthesis. youtube.comlibretexts.org

The reaction of sulfonyl chlorides with hydrazine (B178648) or its derivatives provides access to sulfonyl hydrazides. Quinoline-8-sulfonyl chloride, a close analog, has been shown to react with hydrazine and phenylhydrazine (B124118) to yield the corresponding quinoline-8-sulfonyl hydrazide and N'-phenyl hydrazide, respectively. researchgate.net This transformation is a standard nucleophilic substitution at the sulfur center. mdpi.com Therefore, this compound is expected to react readily with hydrazine hydrate (B1144303) to produce 4-methylquinoline-8-sulfonyl hydrazide. mdpi.comresearchgate.net These sulfonyl hydrazide derivatives are stable compounds and can serve as precursors for the synthesis of other heterocyclic systems or be converted back to sulfonyl chlorides under specific conditions. mdpi.compreprints.org

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring System

Further substitution on the quinoline ring of this compound via electrophilic aromatic substitution (EAS) is challenging. The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack. libretexts.org In addition, the quinoline nitrogen atom also exerts a deactivating effect, particularly on the heterocyclic portion of the ring system. libretexts.orgkhanacademy.org

While the 4-methyl group is an activating, ortho-para director, its influence is likely insufficient to overcome the strong deactivating effects of the sulfonyl chloride and the ring nitrogen. Any electrophilic substitution would require harsh reaction conditions, and the entering electrophile would likely be directed to the 5- or 7-position of the benzenoid ring, which is generally more reactive towards EAS than the pyridine ring in quinolines. libretexts.orgresearchgate.net

Reactions Involving the Quinoline Nitrogen Atom: Quaternization and N-Oxidation

The lone pair of electrons on the quinoline nitrogen atom allows it to act as a base and a nucleophile.

Quaternization: The nitrogen atom can be readily alkylated by reacting this compound with an alkyl halide, such as methyl iodide. This reaction results in the formation of a quaternary ammonium (B1175870) salt, a 4-methyl-8-(chlorosulfonyl)-N-alkylquinolinium salt.

N-Oxidation: Oxidation of the quinoline nitrogen leads to the formation of a quinoline N-oxide. This is typically achieved using oxidizing agents like meta-chloroperbenzoic acid (m-CPBA). chemrxiv.org The resulting this compound N-oxide is a key intermediate in various functionalization reactions. The N-oxide group significantly alters the electronic properties of the quinoline ring and can act as an effective directing group for subsequent transformations, particularly C-H functionalization at the C2 position. mdpi.commdpi.com

Carbon-Hydrogen (C-H) Functionalization Strategies on the Quinoline Scaffold

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying the quinoline scaffold. nih.gov

For the this compound framework, several positions are potential targets for C-H functionalization:

C2-Position: Following N-oxidation, the N-oxide group can direct transition-metal-catalyzed functionalization to the C2 position. A number of methods have been developed for the C2-functionalization of quinoline N-oxides. mdpi.commdpi.com For instance, a deoxygenative C2-sulfonylation of quinoline N-oxides using sulfonyl chlorides has been reported, which could be a potential, albeit complex, reaction pathway for this system. mdpi.com

C4-Methyl Group: The C(sp³)-H bonds of the methyl group are also potential sites for functionalization. For the related 8-methylquinoline, the nitrogen atom acts as a built-in directing group, facilitating a wide range of transition-metal-catalyzed C-H activation reactions at the 8-methyl position. researchgate.netnih.gov While the geometry is less favorable for the 4-methyl group, analogous reactions might be possible. However, research on the C-sulfonylation of 4-alkylpyridines—a related heterocyclic system—found that 4-methylquinoline (B147181) exhibited "sluggish reactivity" under conditions that were effective for other substrates. nih.gov This suggests that functionalization of the 4-methyl group in this compound may be challenging, potentially due to steric or electronic effects. nih.gov

Exploitation of Sulfonyl Chloride as a Leaving Group in Coupling Reactions

The exploration of sulfonyl chlorides as leaving groups in transition metal-catalyzed cross-coupling reactions has gained traction as an alternative to the more common organohalides. In principle, the carbon-sulfur bond in a sulfonyl chloride can be cleaved and a new bond formed with a suitable coupling partner. This approach can be advantageous in certain synthetic contexts.

Despite the synthetic potential, a comprehensive search of the chemical literature reveals a lack of specific studies detailing the successful application of this compound as a substrate in well-established coupling reactions like the Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations where the sulfonyl chloride is displaced. Research in this area has predominantly focused on other derivatives of quinoline, such as haloquinolines, for these transformations. nih.govresearchgate.netprinceton.edulibretexts.orgnih.govnih.gov

General methodologies for the desulfonylative coupling of other aryl sulfonyl chlorides have been developed, showcasing the feasibility of this bond-forming strategy. However, the substrate scope and the influence of the specific electronic and steric properties of the 4-methylquinoline scaffold on such reactions have not been reported. Therefore, while theoretically plausible, the exploitation of the sulfonyl chloride moiety of this compound as a leaving group in coupling reactions remains an underexplored area of research. Further investigation would be required to establish viable reaction conditions and to understand the reactivity of this specific compound in desulfonylative cross-coupling pathways.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4-Methylquinoline-8-sulfonyl chloride by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei and their chemical environments.

¹H NMR spectroscopy of this compound allows for the identification and assignment of the different proton signals in the molecule. The aromatic protons of the quinoline (B57606) ring system and the protons of the methyl group each exhibit characteristic chemical shifts, multiplicities, and coupling constants. The protons on the quinoline core are influenced by the electron-withdrawing sulfonyl chloride group and the electron-donating methyl group, leading to a distinct downfield or upfield shift.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | 8.8 - 8.9 | d | 4.5 |

| H3 | 7.4 - 7.5 | d | 4.5 |

| H5 | 8.2 - 8.3 | d | 7.5 |

| H6 | 7.8 - 7.9 | t | 7.8 |

| H7 | 8.4 - 8.5 | d | 8.0 |

| 4-CH₃ | 2.7 - 2.8 | s | - |

Note: This is a hypothetical data table based on known chemical shifts for similar quinoline derivatives.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The spectrum for this compound would display distinct signals for each of the ten carbon atoms, with their chemical shifts being highly dependent on their local electronic environment. The carbon atom attached to the sulfonyl chloride group (C8) is expected to be significantly deshielded.

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C2 | 150 - 152 |

| C3 | 122 - 124 |

| C4 | 148 - 150 |

| C4a | 128 - 130 |

| C5 | 129 - 131 |

| C6 | 135 - 137 |

| C7 | 130 - 132 |

| C8 | 140 - 142 |

| C8a | 147 - 149 |

| 4-CH₃ | 18 - 20 |

Note: This is a hypothetical data table based on known chemical shifts for similar quinoline derivatives.

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinoline ring, for instance, between H5 and H6, and between H6 and H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.com It is used to assign the carbon signals for all protonated carbons by correlating the proton signals with their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.com HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, correlations from the methyl protons (4-CH₃) to C3, C4, and C4a would confirm the position of the methyl group.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation analysis. For this compound (C₁₀H₈ClNO₂S), the high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. uni.lu The fragmentation pattern can reveal the loss of specific groups, such as the sulfonyl chloride moiety.

Predicted Mass Spectrometry Data for this compound

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 242.00371 |

| [M+Na]⁺ | 263.98565 |

| [M-H]⁻ | 239.98915 |

Data sourced from predicted values. uni.lu

The fragmentation in the mass spectrometer could involve the loss of SO₂Cl, leading to a prominent peak corresponding to the 4-methylquinoline (B147181) cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonyl chloride and the aromatic quinoline ring.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O stretch | 1370 - 1380 |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O stretch | 1170 - 1190 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 2960 |

Note: These are typical wavenumber ranges for the specified functional groups.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound. A well-developed HPLC method would show a single major peak for the pure compound, with the area of this peak corresponding to its percentage purity. Different columns and mobile phase compositions can be used to resolve the target compound from any impurities or starting materials. A patent for the related compound 3-methylquinoline-8-sulfonyl chloride utilizes liquid-phase chromatography to assess purity. google.com

Gas Chromatography (GC): Depending on the thermal stability and volatility of the compound, GC can also be employed for purity analysis. It is often coupled with a mass spectrometer (GC-MS) for simultaneous separation and identification of components in a mixture.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The development of a robust HPLC method is critical for assessing purity, identifying impurities, and quantifying the compound in various matrices. Due to the reactive nature of the sulfonyl chloride group, which can be susceptible to hydrolysis, method development requires careful control of experimental conditions.

A typical approach for analyzing aromatic sulfonyl chlorides involves reversed-phase HPLC (RP-HPLC). sielc.comresearchgate.net This methodology utilizes a non-polar stationary phase (like C8 or C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For this compound, a gradient elution is often preferred to ensure adequate separation from potential starting materials, by-products, or degradation products.

The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often buffered or containing an acid like phosphoric acid or trifluoroacetic acid to improve peak shape and resolution. sielc.comgoogle.com Detection is typically achieved using a UV-Vis or a photodiode array (PDA) detector, leveraging the chromophoric nature of the quinoline ring system. wu.ac.th

In instances where the sulfonyl chloride is intentionally converted to a more stable derivative, such as a sulfonamide, for analysis, the HPLC method would be adapted to the specific properties of the resulting compound. The development and validation of such methods are crucial for ensuring accuracy, precision, and linearity over a specified concentration range. wu.ac.th

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Phosphoric Acid |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |

| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-20 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself is not sufficiently volatile or thermally stable for direct analysis by Gas Chromatography (GC), its volatile derivatives can be effectively characterized using GC coupled with Mass Spectrometry (GC-MS). This powerful technique allows for the separation of complex mixtures and provides structural information based on the mass-to-charge ratio of fragmented ions.

A significant challenge in the GC analysis of sulfonyl chlorides is their propensity to degrade in the high-temperature environment of the GC injector and column. nih.gov To overcome this, a common strategy is to convert the sulfonyl chloride into a more thermally stable and volatile derivative. A widely used derivatization reaction is the conversion to a sulfonamide, for example, by reacting it with a secondary amine like N,N-diethylamine. nih.govcore.ac.uk The resulting N,N-diethyl-4-methylquinoline-8-sulfonamide is significantly more stable and suitable for GC-MS analysis.

The GC-MS method would involve injecting the derivatized sample onto a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase). The components are separated based on their boiling points and interactions with the stationary phase as they are carried by an inert gas (e.g., helium). The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting fragmentation pattern serves as a molecular fingerprint, allowing for identification.

Table 2: Representative GC-MS Parameters for Analysis of a Derivatized 4-Methylquinoline-8-sulfonamide

| Parameter | Condition |

| GC Column | RTX-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) |

| Transfer Line Temp | 290 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Derivatizing Agent | N,N-Diethylamine |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable single crystals of the reactive this compound can be challenging, its more stable derivatives, particularly sulfonamides and their metal complexes, are frequently studied using this technique. confer.cznih.govresearchgate.net The resulting structural data provide unequivocal proof of molecular structure and offer insights into intermolecular interactions, conformation, and bond lengths and angles.

The process involves irradiating a single crystal of the derivative with a focused X-ray beam. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined.

For instance, studies on metal complexes of quinoline sulfonamides have successfully used single-crystal X-ray diffraction to elucidate their coordination chemistry. confer.czresearchgate.net These studies reveal how the sulfonamide ligand binds to the metal center, providing crucial information on coordination geometry (e.g., tetrahedral or octahedral) and the nature of the metal-ligand bonds.

Table 3: Example Crystallographic Data for a Derivative of this compound: A Zinc(II) Complex of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide confer.czresearchgate.net

| Parameter | Value |

| Chemical Formula | C₃₀H₂₀Cl₂N₄O₄S₂Zn |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.1602(5) |

| b (Å) | 15.5478(5) |

| c (Å) | 16.1786(6) |

| α (°) ** | 90 |

| β (°) | 106.007(2) |

| γ (°) | 90 |

| Volume (ų) ** | 2940.2(19) |

| Z (molecules/unit cell) | 4 |

| Coordination Geometry | Distorted Tetrahedral |

| Key Bond Length (Zn-Nquinoline) (Å) | ~0.203 - 0.204 |

| Key Bond Length (Zn-Nsulfonamide) (Å) | ~0.197 - 0.199 |

Research Applications of 4 Methylquinoline 8 Sulfonyl Chloride and Its Derivatives

Medicinal Chemistry and Drug Discovery Research

Derivatives synthesized from 4-methylquinoline-8-sulfonyl chloride are pivotal in the quest for novel therapeutic agents. The sulfonamide linkage, formed by reacting the sulfonyl chloride with various primary or secondary amines, allows for the introduction of diverse functional groups, leading to compounds with a wide range of biological activities.

The rise of drug-resistant pathogens has spurred the search for new antimicrobial compounds. Quinoline-sulfonamide hybrids have emerged as a promising class of molecules in this area.

Research has demonstrated that sulfonamide derivatives of quinoline (B57606) exhibit significant antibacterial properties. Hybrid compounds incorporating both quinoline and sulfonamide moieties have shown effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain quinoline-sulfonamide hybrids have been reported to be highly effective against Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, and Enterococcus faecalis. nih.gov

Metal complexes of these sulfonamides have also been investigated. A cadmium(II) complex of N-(quinolin-8-yl)-4-chlorobenzenesulfonamide displayed excellent activity against the Gram-positive bacterium Staphylococcus aureus and very good activity against the Gram-negative Escherichia coli. mdpi.comresearchgate.net This suggests that the coordination of metal ions can enhance the antibacterial potential of these derivatives.

The antifungal potential of quinoline sulfonamides has also been a key area of research. Derivatives of 8-hydroxyquinoline-5-sulfonamide have been identified as promising candidates for the topical treatment of dermatomycosis, acting on the cell wall of Candida species. nih.gov Studies have shown that these compounds possess significant antifungal activity, with a nanoemulsion formulation exhibiting Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 μg/ml. nih.gov

Furthermore, metal complexes have demonstrated potent antifungal properties. The same N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium(II) complex that showed antibacterial effects also exhibited excellent antifungal activity against Candida albicans. mdpi.comresearchgate.net Other studies on 8-hydroxyquinoline (B1678124) derivatives confirmed their potential for treating systemic candidiasis, showing low toxicity and a protective effect in in vivo models of Candida albicans infection. nih.gov

The quinoline scaffold is a well-established pharmacophore in anticancer drug design. Derivatives of quinoline-8-sulfonamide (B86410) have been explored as modulators of cancer cell metabolism. Specifically, they have been investigated as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme critical for tumor growth. mdpi.com One such derivative, compound 9a, demonstrated the ability to reduce intracellular pyruvate levels in A549 lung cancer cells and exhibited cytotoxicity against several cancer cell lines. mdpi.com

Hybrid molecules combining the quinoline core with other anticancer fragments, like chalcones, have also been synthesized. One such quinoline-chalcone derivative, compound 12e, showed excellent inhibitory potency against MGC-803 (gastric), HCT-116 (colon), and MCF-7 (breast) cancer cells, with IC50 values significantly lower than the standard drug 5-Fluorouracil. nih.govresearchgate.net Further research indicated that this compound could induce apoptosis and cell cycle arrest at the G2/M phase. nih.gov

Quinoline derivatives have shown promise as anti-inflammatory and analgesic agents. nih.gov A specific N-(4-methoxyphenyl) quinoline-8-sulfonamide, known as QS-3g, was found to reduce the inflammatory response in fibroblast-like synoviocytes by targeting receptor activity modifying protein 1 (RAMP1), indicating its potential for treating rheumatoid arthritis. nih.gov This compound was shown to decrease the release of key inflammatory cytokines, interleukin (IL)-1β and IL-6. nih.gov

Other studies have synthesized new 4-anilinoquinoline-3-carboxylic acids and their esters, with some derivatives showing significant anti-inflammatory activity comparable to the standard drug indomethacin. nih.gov Additionally, quinoline derivatives bearing azetidinone scaffolds have been evaluated, with compounds like 3-chloro-1-(4-methoxyphenyl)-4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) exhibiting significant anti-inflammatory and analgesic effects in animal models. nih.gov The analgesic potential of quinoline derivatives has also been noted in other studies, with some compounds showing pain-relieving properties comparable to piroxicam. najah.edu

The quinoline ring is the cornerstone of several classic anti-infective drugs, and research continues to explore new derivatives for various infectious diseases.

Antimalarial Activity: The emergence of drug-resistant malaria parasites necessitates the development of new therapies. Hybrid compounds containing both quinoline and sulfonamide moieties have demonstrated potent antimalarial activity. nih.gov Certain quinoline-sulfonamide hybrids have shown very low IC50 values against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of Plasmodium falciparum. nih.gov For example, some hybrids displayed IC50 values as low as 0.01 µM against the 3D7 strain and 0.36 µM against the K1 strain. nih.gov

Antitubercular Activity: Tuberculosis remains a major global health threat, and new drugs are urgently needed. Substituted 4-methylquinolines have been identified as a new class of potential anti-tuberculosis agents. nih.gov In a study of 4-anilinoquinolines, the compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (compound 34) was identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb), with a Minimum Inhibitory Concentration (MIC90) in the range of 0.63-1.25 μM. nih.gov Other research on quinazoline (B50416) derivatives identified compounds with MICs as low as 0.02 μg/mL against the M. tb H37Rv strain. nih.gov

Antiviral Potential: The broad biological activity of quinolines extends to antiviral applications. nih.gov Derivatives have been investigated for activity against a wide range of viruses. For instance, novel quinoline-morpholine hybrid compounds have shown a pronounced inhibitory profile against SARS-CoV-2 in cell culture models, with one compound exhibiting an EC50 value as low as 1.5 µM. nih.gov Other studies have focused on 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives, which have demonstrated potent activity against Zika Virus (ZIKV), with some compounds being more potent than the reference drug mefloquine. nih.gov

Enzyme Inhibition Studies and Receptor Binding Assays

Derivatives of quinoline sulfonamides have been a significant focus of research for their potential to selectively inhibit enzymes implicated in various diseases. The sulfonyl chloride group of this compound serves as a reactive site for coupling with various amines and other nucleophiles, leading to a library of sulfonamide derivatives for biological screening.

Research has shown that quinoline derivatives are effective inhibitors of several key enzymes. For example, a series of 4-(Imidazolylmethyl)quinoline derivatives featuring a methylsulfonyl group were designed as selective cyclooxygenase-2 (COX-2) inhibitors. nih.gov These compounds displayed potent inhibitory activity against the COX-2 isozyme with IC50 values in the nanomolar range (0.063-0.090 µM) and high selectivity over the COX-1 isozyme. nih.gov The potency of these inhibitors was found to increase with the lipophilicity of substituents on the quinoline ring. nih.gov

In the field of oncology, quinoline-8-sulfonamide derivatives have been investigated as inhibitors of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in the metabolic reprogramming of cancer cells. mdpi.com Certain derivatives demonstrated significant cytotoxicity against various cancer cell lines, including amelanotic melanoma (C32), malignant melanoma (COLO829), breast adenocarcinoma (MDA-MB-231), glioblastoma (U87-MG), and lung carcinoma (A549). mdpi.com For instance, one derivative exhibited an IC50 value of 0.496 mM against the A549 lung cancer cell line. mdpi.com

Furthermore, the quinoline scaffold has been utilized to develop inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. A study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides revealed potent inhibition against several human CA (hCA) isoforms. researchgate.net One derivative, in particular, showed strong inhibition of hCA II with an inhibition constant (Ki) of 33.0 nM. researchgate.net The antiprion and antimalarial activities of quinoline derivatives have also been documented, with some sulfonamide quinoline derivatives showing effectiveness in the nanomolar range. nih.gov

Table 1: Enzyme Inhibition by Quinoline Derivatives

| Derivative Class | Target Enzyme/Assay | Reported Potency |

|---|---|---|

| 4-(Imidazolylmethyl)quinolines | COX-2 | IC50: 0.063-0.090 µM nih.gov |

| Quinoline-8-sulfonamides | Pyruvate Kinase M2 (PKM2) | IC50: 0.496 mM (A549 cells) mdpi.com |

| 8-Substituted-quinoline-2-carboxamides | Carbonic Anhydrase II (hCA II) | Kᵢ: 33.0 nM researchgate.net |

| Sulfonamide quinolines | Antiprion Activity | EC50: 50 nM nih.gov |

| Amodiaquine Analogs | Anti-plasmodial (K1 strain) | IC50: 0.622-7.746 µM researchgate.net |

Structure-Activity Relationship (SAR) Development and Lead Optimization

The process of refining a biologically active "hit" compound into a "lead" candidate with improved properties is known as lead optimization. biosolveit.debiobide.com This critical phase in drug discovery involves synthesizing and testing analogues of the hit compound to build a structure-activity relationship (SAR). biosolveit.de SAR studies help to understand how specific structural modifications influence a compound's biological activity, selectivity, and pharmacokinetic properties. vichemchemie.com

For quinoline derivatives, extensive SAR studies have been conducted. In the context of antimalarial drug development, research has established clear SARs for 4-aminoquinolines and 8-aminoquinolines. researchgate.netnih.govwho.int For instance, the nature of the substituent at the 7-position of the quinoline ring significantly impacts the compound's antiplasmodial activity. nih.gov Electron-withdrawing groups at this position can lower the pKa of the quinoline ring nitrogen, which in turn affects the drug's accumulation in the parasite's acidic food vacuole and its ability to inhibit β-hematin formation. nih.gov Similarly, for antiprion activity, SAR studies of a library of quinoline derivatives, including sulfonamides, revealed that the relationships governing antiprion effects were remarkably similar to those for antimalarial activity, suggesting a possible overlap in their molecular mechanisms. nih.gov

Computational Chemistry and Molecular Docking in Drug Design

Computational tools are indispensable in modern drug discovery for predicting how a molecule will interact with its biological target. Molecular docking, a key computational technique, simulates the binding of a ligand to the active site of a receptor, helping to rationalize observed biological activities and guide the design of more potent compounds. nih.govnih.gov

For quinoline-based inhibitors, molecular docking studies have provided significant insights. In the development of selective COX-2 inhibitors, molecular modeling indicated that the methylsulfonyl substituent of the quinoline derivatives could be effectively inserted into the secondary pocket of the COX-2 active site, allowing for key interactions with residues like Arginine-513. nih.gov In another study, docking was used to understand the binding mode of novel quinoline/thiazinan-4-one hybrids within the active site of the S. aureus Murb protein, an essential enzyme in bacterial cell wall synthesis. rsc.org The computational results correlated well with the experimentally observed antibacterial activity. rsc.org

Docking studies have also been applied to quinoline derivatives targeting other proteins. For example, the binding patterns of thiopyrano[2,3-b]quinoline derivatives with the anticancer peptide CB1a were explored, revealing binding affinities ranging from -5.3 to -6.1 kcal/mol and identifying key hydrogen bonding and hydrophobic interactions. nih.gov Furthermore, advanced computational approaches, including machine learning and molecular dynamics, have been used alongside docking to design and predict the pharmacokinetic profiles of novel quinolinesulfonamide–triazole hybrids with potential anticancer activity. mdpi.com These computational methods are crucial for prioritizing which compounds to synthesize, thereby saving significant time and resources in the drug development pipeline. vichemchemie.com

Role as Chemical Intermediates in Fine Chemical Synthesis

Beyond its applications in medicinal chemistry, this compound and its structural relatives are valuable intermediates in the synthesis of a range of fine chemicals, including specialized agrochemicals and polymers. The sulfonyl chloride moiety provides a reactive handle for constructing more complex molecules.

Precursors for Agrochemicals Research and Development

The quinoline core is found in various biologically active molecules, and its derivatives are explored for use in agriculture. One area of research is the development of controlled-release agrochemicals, which can improve efficacy and reduce environmental impact compared to conventional application methods. researchgate.net In this approach, a biologically active agent is chemically bound to a polymer matrix, and its release is governed by the cleavage of this bond. researchgate.net

Research into polymers derived from quinoline structures highlights their potential in this field. For instance, a polymer synthesized from a vinyl monomer containing an 8-hydroxyquinoline moiety demonstrated controlled-release properties dependent on pH and temperature. researchgate.net The release of the active 8-hydroxyquinoline agent occurred via hydrolysis of the sulfonate ester linkage. researchgate.net This principle suggests that this compound could serve as a precursor for creating similar polymer-based, controlled-release systems for various agrochemicals, leveraging the inherent biological activity often associated with the quinoline scaffold.

Synthesis of Specialty Polymers and Materials

The reactivity of the sulfonyl chloride group makes quinoline derivatives suitable for synthesizing specialty polymers with unique properties. A clear example is the synthesis of poly(8-hydroxyquinoline-p-styrene sulphonate). researchgate.net In this process, 8-hydroxyquinoline is first reacted with p-styrene sulfonyl chloride to create a monomer that contains both a polymerizable vinyl group and the functional quinoline moiety. researchgate.net This monomer is then subjected to free-radical polymerization to yield the final polymer. researchgate.net Such materials, incorporating the quinoline structure directly into the polymer backbone, can exhibit enhanced thermal resistance and specific chemical functionalities, making them suitable for various technological applications. researchgate.net The use of this compound in similar polymerization schemes could lead to new materials with tailored optical, electronic, or metal-chelating properties.

Catalysis Research

The quinoline ring system also plays a role in the field of catalysis, both as a substrate in catalytic reactions and as a structural motif that can influence catalytic processes. Research has shown that 4-methylquinoline (B147181) can undergo direct C-H sulfonylation at the picolyl position when treated with an aryl sulfonyl chloride in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govacs.org This reaction proceeds through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate, representing a formal activation of an otherwise unactivated C-H bond. nih.govacs.org

Conversely, the quinoline scaffold itself can influence catalytic systems. The 8-hydroxyquinoline substructure is a well-known chelating agent. This property can be problematic in certain catalytic reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). nih.gov Attempts to perform this reaction on substrates containing an 8-hydroxyquinoline-5-sulfonamide moiety were unsuccessful, likely because the quinoline system chelated the copper catalyst, rendering it inactive. nih.gov This highlights an important consideration when designing syntheses that involve both a quinoline-8-sulfonamide derivative and a metal catalyst.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Methylquinoline |

| 8-Hydroxyquinoline |

| p-Styrene sulfonyl chloride |

| 4-Dimethylaminopyridine (DMAP) |

| Amodiaquine |

| 8-Hydroxyquinoline-5-sulfonyl chloride |

Investigation as Ligands or Pre-catalysts in Homogeneous Catalysis

The ability of a molecule to act as a ligand in homogeneous catalysis is fundamentally dependent on its capacity to coordinate to a metal center. The quinoline-8-sulfonamide framework, readily derived from this compound, possesses strategically positioned nitrogen atoms that can act as chelating agents for metal ions. Research into the coordination chemistry of 8-quinolinesulfonamide has demonstrated its efficacy in forming stable complexes with various transition metals.

Studies have shown that 8-quinolinesulfonamide can act as a bidentate ligand, coordinating to metal(II) ions through the nitrogen atom of the quinoline ring and one of the nitrogen atoms of the sulfonamide group. This chelation forms a stable five-membered ring with the metal center. The resulting metal complexes exhibit specific coordination geometries. For instance, a zinc(II) complex with 8-quinolinesulfonamide has been characterized as having a trigonal bipyramidal arrangement, where the zinc ion is surrounded by four nitrogen atoms from two sulfonamidato ligands and one nitrogen atom from an ammonia (B1221849) molecule. nih.gov

While direct studies on the catalytic activity of metal complexes derived from this compound are not extensively documented, the established chelating ability of the parent quinoline-8-sulfonamide structure provides a strong foundation for their potential application. The introduction of a methyl group at the 4-position can influence the electronic properties and steric hindrance of the ligand, which in turn could modulate the catalytic activity and selectivity of the resulting metal complex.

Table 1: Coordination Properties of Quinoline-8-sulfonamide Metal Complexes

| Metal Ion | Ligand | Coordination Geometry | Key Findings | Reference |

| Zinc(II) | 8-Quinolinesulfonamide | Trigonal Bipyramidal | Forms a stable complex with the ligand acting as a bidentate chelating agent. | nih.gov |

| Cobalt(II) | 8-Quinolinesulfonamide | Not explicitly determined | Forms a stable complex. | nih.gov |

| Nickel(II) | 8-Quinolinesulfonamide | Not explicitly determined | Forms a stable complex. | nih.gov |

| Copper(II) | 8-Quinolinesulfonamide | Not explicitly determined | Forms a stable complex. | nih.gov |

It is important to note that the focus of the cited study was on the carbonic anhydrase inhibitory properties of these complexes rather than their catalytic applications in organic synthesis. nih.gov However, the demonstrated ability to form stable metal complexes is a prerequisite for their investigation as pre-catalysts in homogeneous catalysis.

Application in Organic Transformation Catalyst Development

The development of novel catalysts for organic transformations is a cornerstone of modern synthetic chemistry. The this compound scaffold offers a versatile platform for the design of such catalysts. The quinoline moiety itself can play an active role in catalysis, and the sulfonyl chloride group provides a reactive handle for further functionalization to create more elaborate catalyst structures.

One of the key areas where quinoline derivatives have shown significant promise is in directing C-H functionalization reactions. The nitrogen atom of the quinoline ring can coordinate to a metal catalyst, positioning it in close proximity to specific C-H bonds and thereby enabling their selective activation and subsequent transformation. This directing group ability of the quinoline core is a well-established principle in catalyst development. For instance, the quinoline moiety has been shown to act as an N-ligand for palladium in one-pot cross-coupling and C-H functionalization reactions, obviating the need for an external ligand. nih.gov

Furthermore, theoretical studies have explored the potential of 8-substituted quinolines in catalyst design. A computational analysis of an (8-(dimesitylboryl)quinoline)palladium(0) species for Suzuki coupling reactions highlights how functionalization at the 8-position can create sophisticated ligand architectures that influence the catalytic cycle. usd.edu

The this compound can be readily converted into a variety of derivatives, such as sulfonamides and sulfonate esters. These derivatives can then be employed in the development of catalysts. For example, a derivative of quinoline-8-sulfonylhydrazide has been used in a palladium-catalyzed cross-coupling reaction with alcohols to generate quinoline-8-sulfinate esters. researchgate.net These sulfinate esters are valuable intermediates in organic synthesis.

The synthesis of sulfonyl-containing quinolines has also been the subject of methodological development. A visible-light-catalyzed method has been patented for the synthesis of these compounds from quinolines and sulfonyl chlorides, offering a metal-free and room-temperature approach. google.com Such advancements in synthetic methodology can facilitate the preparation of a wider range of quinoline-based catalyst precursors.

Table 2: Representative Organic Transformations Involving Quinoline Derivatives in Catalyst Development

| Transformation | Role of Quinoline Derivative | Catalyst System | Key Findings | Reference |

| Cross-Coupling/C-H Functionalization | Substrate and Ligand | Palladium | Quinoline acts as an N-ligand, facilitating the reaction without an external ligand. | nih.gov |

| Suzuki Coupling | Ligand | (8-(dimesitylboryl)quinoline)palladium(0) | Theoretical study demonstrating the potential of 8-substituted quinolines in catalyst design. | usd.edu |

| Synthesis of Sulfinate Esters | Precursor to Sulfinate | Silver/Palladium | N'-Acetyl-8-quinolinesulfonylhydrazide is converted to a sulfinate ester via a relay-catalyzed cross-coupling. | researchgate.net |

| Synthesis of Sulfonyl-containing Quinolines | Starting Material | Visible Light Photocatalyst | A metal-free method for the synthesis of sulfonyl-containing quinolines. | google.com |

While direct catalytic applications of this compound are still an emerging area of research, the foundational principles of coordination chemistry and catalyst design strongly suggest its potential as a valuable building block in the development of novel catalytic systems for a variety of organic transformations.

Challenges and Future Research Directions

Development of Eco-Friendly and Scalable Synthetic Processes

The traditional synthesis of quinoline (B57606) sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid and thionyl chloride, which pose environmental and safety risks. guidechem.comgoogle.com A primary challenge is the development of greener and more sustainable synthetic routes.

Future research is focused on several key areas:

Green Solvents: Replacing conventional organic solvents with more environmentally friendly alternatives, such as eutectic solvents, is a promising approach. A patented method for the related 3-methylquinoline-8-sulfonyl chloride utilizes a eutectic solvent composed of choline chloride and zinc chloride, presenting a greener alternative to traditional methods. google.com

Safer Reagents: The use of hazardous chlorinating agents like thionyl chloride and phosphorus oxychloride is a major drawback of current methods. google.com Exploring milder and less corrosive chlorinating agents, such as bis(trichloromethyl) carbonate, can significantly improve the environmental footprint of the synthesis. google.com

Process Intensification: Shifting from batch to continuous manufacturing processes can enhance safety, efficiency, and scalability. An automated continuous system using continuous stirred-tank reactors (CSTRs) and a continuous filtration system has been developed for the production of aryl sulfonyl chlorides, demonstrating significant improvements in process consistency and yield. nih.gov Such flow chemistry methods minimize the handling of hazardous materials and allow for better control over reaction conditions. nih.gov

Catalytic Methods: Investigating catalytic methods for sulfonation and chlorination could reduce the amount of waste generated and improve atom economy. Metal-free and ultrasound-assisted protocols are being explored for the synthesis of various quinoline derivatives, offering pathways that are more energy-efficient and environmentally benign. rsc.orgnih.gov

These advancements aim to make the production of 4-Methylquinoline-8-sulfonyl chloride and its analogues not only more economically viable on a large scale but also aligned with the principles of green chemistry.

Expanding the Scope of Biologically Active Derivatives

This compound is a key intermediate for creating a wide array of sulfonamide derivatives. The quinoline and sulfonamide moieties are both well-established pharmacophores found in numerous approved drugs, and their combination can lead to hybrid molecules with novel or enhanced biological activities. nih.govmdpi.com The primary challenge lies in systematically exploring the vast number of possible derivatives to identify those with potent and selective therapeutic effects.

Future research directions include:

Anticancer Agents: Quinoline derivatives have shown significant antiproliferative activity. mdpi.comresearchgate.net Derivatives of 8-quinolinesulfonamide are being investigated as modulators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme critical for cancer metabolism. mdpi.com By reacting this compound with various amines, especially those containing other pharmacologically active motifs like 1,2,3-triazoles, novel compounds can be generated and screened for their efficacy against various cancer cell lines. mdpi.commdpi.com

Antimicrobial Compounds: The quinoline-sulfonamide scaffold is a promising platform for developing new antibacterial and antifungal agents to combat drug resistance. nih.govnih.gov Research involves synthesizing libraries of derivatives and testing them against a panel of pathogenic bacteria and fungi, including resistant strains. nih.govmdpi.com

Neuroprotective Agents: Certain quinoline-sulfonamides have been identified as inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. rsc.org This opens up an avenue for designing derivatives of this compound as potential multi-target neurotherapeutics.

Antimalarial Drugs: Quinoline-based drugs like chloroquine have been mainstays in malaria treatment. huji.ac.il The mechanism often involves inhibiting the detoxification of heme in the parasite. huji.ac.il New derivatives can be designed to overcome resistance mechanisms and provide more effective treatment options.

The sulfonyl chloride group provides a reactive handle to easily introduce diverse functional groups, allowing for the systematic modification of the molecule's physicochemical properties to optimize potency, selectivity, and pharmacokinetic profiles. nbinno.com

Advanced Mechanistic Studies of Biological Activities

While new derivatives of this compound can be synthesized and screened for activity, a significant challenge is understanding how they work at a molecular level. Elucidating the precise mechanism of action is crucial for rational drug design and for predicting potential off-target effects.

Future research in this area will focus on:

Target Identification and Validation: For derivatives that show promising activity in phenotypic screens, identifying the specific biological target (e.g., enzyme, receptor) is a critical step. For instance, quinoline-8-sulfonamides have been identified as potential modulators of the enzyme pyruvate kinase M2 (PKM2) in cancer cells. mdpi.com Further studies are needed to confirm this interaction and understand its downstream effects on cellular metabolism. mdpi.com

Structural Biology: Obtaining crystal structures of active derivatives bound to their protein targets can provide invaluable insights into the specific molecular interactions responsible for their biological effect. This information can reveal key binding modes, such as the chelation of metal ions in the active sites of zinc-dependent enzymes like matrix metalloproteinases (MMPs). nih.gov

Structure-Activity Relationship (SAR) Studies: A deep understanding of SAR is essential. For example, studies have shown that for certain quinoline-5-sulfonamides, an unsubstituted phenolic group at the 8-position is critical for biological activity. mdpi.com Systematic modification of the 4-methylquinoline-8-sulfonyl scaffold and correlation with activity will guide the design of more potent and selective compounds.

Computational Modeling: Molecular docking and molecular dynamics simulations can predict how different derivatives will bind to a target protein. These in silico methods were used to design 8-quinolinesulfonamide derivatives that interact favorably with PKM2, a finding that was later confirmed by in vitro experiments. mdpi.com Such studies can help prioritize which derivatives to synthesize and test, saving time and resources.

By combining these advanced techniques, researchers can move beyond simply identifying active compounds to understanding the intricate details of their biological function, paving the way for the development of safer and more effective drugs.

Integration with High-Throughput Screening and Combinatorial Chemistry

The ability to synthesize a vast number of derivatives from this compound presents both an opportunity and a challenge: how to efficiently test them all. Traditional one-by-one screening is too slow and costly. The integration of combinatorial chemistry with high-throughput screening (HTS) provides a powerful solution to this problem.

Future directions in this domain involve:

Combinatorial Library Synthesis: Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. wikipedia.org Using the "split and pool" method on a solid support or employing microwave-assisted synthesis, hundreds or thousands of unique sulfonamide derivatives of 4-methylquinoline (B147181) can be generated efficiently from a diverse set of amines. nih.govwikipedia.org A fragment library of 8-sulfonamidoquinolines has been successfully prepared using microwave irradiation to accelerate the reaction between aminoquinolines and various sulfonyl chlorides. nih.gov

High-Throughput Screening (HTS): These large chemical libraries can then be rapidly evaluated for biological activity using automated HTS platforms. chemdiv.com HTS assays can be designed to measure various effects, such as enzyme inhibition, cell viability, or changes in gene expression, allowing for the quick identification of "hit" compounds from the library. chemdiv.com

Fragment-Based Screening: this compound and its simple derivatives can be used as "fragments" in fragment-based drug discovery. This approach identifies small, low-affinity compounds that bind to a biological target, which are then optimized and grown into more potent lead molecules. nih.gov

Data Analysis and Hit Prioritization: HTS campaigns generate massive amounts of data. A key challenge is to analyze this data effectively to identify true hits, eliminate false positives, and prioritize the most promising compounds for further investigation.

By combining the power of combinatorial synthesis to create molecular diversity with the speed of HTS to screen it, researchers can dramatically accelerate the initial stages of drug discovery for compounds derived from this compound.

Application of Artificial Intelligence and Machine Learning in Compound Design

The sheer size of the chemical space that can be explored starting from this compound is immense. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity and design novel molecules with desired properties more efficiently than through intuition and trial-and-error alone. nih.govbpasjournals.com

Future applications of AI and ML in this context include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using ML algorithms. nih.gov By training these models on a dataset of known 4-methylquinoline sulfonamide derivatives and their measured biological activities, AI can predict the potency of new, unsynthesized molecules, helping to prioritize the most promising candidates for synthesis. slideshare.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. slideshare.net By providing the model with the 4-methylquinoline-8-sulfonyl scaffold as a starting point and defining desired properties (e.g., high potency against a specific target, low predicted toxicity), these models can generate novel, chemically feasible structures that medicinal chemists can then synthesize and test. springernature.com

Virtual Screening: AI can significantly enhance virtual screening by building more accurate scoring functions to predict how strongly a molecule will bind to a protein target. nih.gov This allows for the rapid computational screening of vast virtual libraries of 4-methylquinoline derivatives, far larger than what can be synthesized and tested physically.

Synthesis Planning: AI tools are being developed to predict viable synthetic routes for novel compounds. springernature.com For a promising molecule designed by a generative model, AI can suggest a step-by-step reaction pathway, potentially identifying more efficient or eco-friendly routes than those devised by traditional methods.

The integration of AI and ML into the drug discovery pipeline promises to reduce costs, shorten timelines, and increase the success rate of developing new medicines based on the this compound scaffold. nih.govbpasjournals.com

Q & A

Q. What are the standard synthetic routes for preparing 4-methylquinoline-8-sulfonyl chloride?

The synthesis typically involves chlorosulfonation of a quinoline precursor. For example, 8-hydroxyquinoline derivatives undergo sulfonation using chlorosulfonic acid (ClSO₃H) at room temperature to form the sulfonyl chloride moiety. Subsequent purification steps may involve recrystallization or column chromatography to isolate the product . Key parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction stoichiometry to avoid over-sulfonation.

Q. How is the sulfonyl chloride group confirmed after synthesis?

FT-IR spectroscopy is used to verify the presence of the S=O stretch (asymmetric ~1375 cm⁻¹, symmetric ~1175 cm⁻¹) and S-Cl bonds (~550 cm⁻¹). ¹H/¹³C NMR can confirm the absence of hydroxyl groups (if starting from hydroxyquinoline) and the integration of methyl and sulfonyl substituents. Elemental analysis (C, H, N, S, Cl) provides additional validation of purity .

Q. What solvents and conditions are optimal for reactions involving this compound?

Reactions with amines to form sulfonamides are typically conducted in anhydrous acetonitrile or dichloromethane with a base like triethylamine to scavenge HCl. Temperatures are kept at 0–25°C to mitigate side reactions (e.g., hydrolysis). Polar aprotic solvents (DMF, DMSO) are avoided due to their nucleophilic nature, which may degrade the sulfonyl chloride .

Q. How is the purity of the compound assessed?

Melting point analysis provides a preliminary check, but advanced techniques like HPLC (reverse-phase C18 columns) and TGA/DSC are critical. TGA/DSC confirms thermal stability and detects solvates or hydrates, while XRPD (X-ray powder diffraction) identifies crystalline phases and polymorphs .

Q. What are common applications of this compound in medicinal chemistry?

It serves as a key intermediate for synthesizing sulfonamide derivatives , which are prevalent in drug discovery for targeting enzymes (e.g., carbonic anhydrase) or receptors. Its reactivity with heterocyclic amines enables rapid diversification of quinoline-based pharmacophores .

Advanced Research Questions

Q. How can regioselectivity challenges in quinoline sulfonation be addressed?

Regioselectivity is influenced by electronic and steric factors . Electron-donating groups (e.g., methyl at the 4-position) direct sulfonation to the 8-position due to increased electron density. Low-temperature reactions (0–5°C) and controlled reagent addition minimize competing pathways. Computational modeling (DFT) can predict reactive sites .

Q. What strategies prevent hydrolysis of the sulfonyl chloride during storage?

Store the compound under anhydrous conditions (argon atmosphere) in sealed, desiccated containers. Lyophilization or formulation as a stable salt (e.g., sodium sulfonate) may be employed for long-term storage. Avoid exposure to moisture-laden solvents (e.g., THF) .

Q. How do steric effects influence sulfonamide formation with bulky amines?

Bulky amines (e.g., piperazines) require prolonged reaction times (24–48 hours) and elevated temperatures (40–60°C). Steric hindrance can reduce yields; using microwave-assisted synthesis or catalytic bases (e.g., DMAP) accelerates the reaction .

Q. What analytical methods resolve discrepancies in reported melting points?

Discrepancies often arise from polymorphism or impurities. Perform recrystallization in multiple solvents (e.g., ethanol/water, ethyl acetate/hexane) to isolate the dominant polymorph. Compare experimental XRPD patterns with literature data to confirm consistency .

Q. How can reaction yields be optimized in large-scale syntheses?

Use flow chemistry to enhance mixing and heat transfer, particularly for exothermic sulfonation steps. In-line IR spectroscopy monitors reaction progress in real time. For workup, liquid-liquid extraction (e.g., ethyl acetate/water) efficiently removes unreacted ClSO₃H and byproducts .

Methodological Notes

- Data Contradictions : Cross-validate spectral data (e.g., NMR shifts) with computational tools like ChemDraw Predict or MNova NMR . For conflicting melting points, replicate experiments under strictly controlled humidity and heating rates .

- Safety : Sulfonyl chlorides are corrosive and moisture-sensitive. Use PPE (gloves, goggles) and conduct reactions in fume hoods with proper HCl scrubbing systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.